7-Oxa-1-azaspiro[3.6]decane
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Description
7-Oxa-1-azaspiro[3.6]decane is a heterocyclic organic compound primarily utilized in scientific experiments due to its unique properties. It contains a total of 26 bonds, including 11 non-H bonds, 1 four-membered ring, 1 seven-membered ring, 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 Azetidine .
Molecular Structure Analysis
The molecular structure of 7-Oxa-1-azaspiro[3.6]decane includes a four-membered ring and a seven-membered ring. It also contains a secondary aliphatic amine, an aliphatic ether, and an Azetidine . The molecule has a total of 26 bonds, including 11 non-Hydrogen bonds .Scientific Research Applications
Synthesis of Biologically Active Compounds
7-Oxa-1-azaspiro[3.6]decane can be synthesized from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .
Carbohydrate Spiro-heterocycles via Radical Chemistry
This compound can be used in the preparation of spiro-heterocycles fused with a pyranose or furanose carbohydrate skeleton, using free radical chemistry . A variety of heterospiro [m.n]alkane bicyclic structures (m = 3–5, n = 4–6) possessing one, two, or three heteroatoms (N, O, Si, S) have been collected .
Construction of Heterocyclic Rings
The compound can be used in the construction of heterocyclic rings. The intramolecular Hydrogen Atom Transfer (HAT) promoted by photoexcited monoketones, α-diketones, furanones, and succinimides via a Norrish type II–Yang cyclization process has also been successfully applied .
4. Synthesis of C-Glycosides, C-Ketosides, and Polyhydroxylated Carbocycles Carbohydrates and radical chemistry have maintained a fruitful relationship over the last decades. As a result, a variety of new and more efficient methodologies have emerged for the synthesis of different sugar derivatives such as C-glycosides, C-ketosides, and polyhydroxylated carbocycles .
5. Remote and Selective Functionalization of Unactivated C(sp3)–H Bonds The intramolecular hydrogen atom transfer (HAT) processes promoted by C-, N-, and O-centered radicals have been shown to be extremely effective for the remote and selective functionalization of unactivated C(sp3)–H bonds of the sugar skeleton or even between units of contiguous sugars in di- and oligosaccharide systems .
Unique Synthetic Transformations of Alcohols
The β-fragmentation of alkoxyl radicals permits unique synthetic transformations of alcohols and the preparation of structures that would otherwise be more difficult to synthesize by other methods .
properties
IUPAC Name |
8-oxa-1-azaspiro[3.6]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-8(3-5-9-8)4-7-10-6-1/h9H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVHIXXERIBFJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN2)CCOC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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